molecular formula C17H18ClN3O3 B252257 N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Katalognummer B252257
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: OWBYMGZJOWMZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses, hematopoiesis, and inflammation. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells, and has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Wirkmechanismus

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the inhibition of immune cell activation and proliferation.
Biochemical and physiological effects:
N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the severity of disease in animal models of autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell signaling and function. However, it is important to note that N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide may have off-target effects on other JAK family members, such as JAK1 and JAK2, which could affect the interpretation of experimental results.

Zukünftige Richtungen

1. Further studies are needed to investigate the long-term safety and efficacy of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide in human clinical trials.
2. Combination therapy with N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide and other immunomodulatory agents may enhance its therapeutic potential in autoimmune and inflammatory diseases.
3. The development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects could lead to the discovery of new therapeutic agents for immune-mediated diseases.
4. The role of JAK3 in other physiological processes, such as hematopoiesis and development, warrants further investigation.
5. The use of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide as a research tool to study the role of JAK3 in immune cell signaling and function could lead to the discovery of new targets for therapeutic intervention in immune-mediated diseases.

Synthesemethoden

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide can be synthesized by several methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-chlorophenoxyacetyl chloride in the presence of triethylamine, followed by the reaction with 2-aminoethylamine. The product can be purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of various cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma, which are involved in the pathogenesis of these diseases.

Eigenschaften

Molekularformel

C17H18ClN3O3

Molekulargewicht

347.8 g/mol

IUPAC-Name

N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-12-6-7-13(10-21-12)17(23)20-9-8-19-16(22)11-24-15-5-3-2-4-14(15)18/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,23)

InChI-Schlüssel

OWBYMGZJOWMZDM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

Löslichkeit

52.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.